2-Chloro-5-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid
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Overview
Description
2-Chloro-5-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid, also known as 2-C-5-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid, is a synthetic molecule used primarily in scientific research. It is a type of benzoic acid, a class of organic compounds that contain a carboxylic acid functional group with the general formula C6H5COOH. This molecule has been studied for its potential applications in drug discovery and development, as well as its potential biochemical and physiological effects.
Mechanism of Action
2-Chloro-5-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid(2,5-dimethyl-pyrrol-1-yl)-benzoic acid has been studied for its potential to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). The mechanism of action of this molecule is not fully understood, but it is believed to act by competitively binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
2-Chloro-5-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid(2,5-dimethyl-pyrrol-1-yl)-benzoic acid has been studied for its potential to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 activity has been linked to a number of biochemical and physiological effects, including reduced inflammation, reduced pain, and reduced fever. Additionally, inhibition of COX-2 activity has been linked to reduced risk of certain types of cancer, such as colorectal cancer.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid(2,5-dimethyl-pyrrol-1-yl)-benzoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable. Additionally, it has a relatively low toxicity, making it safe to use in laboratory experiments. However, this molecule also has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it has a relatively low solubility in organic solvents, making it difficult to use in organic solvents.
Future Directions
The potential applications of 2-Chloro-5-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid(2,5-dimethyl-pyrrol-1-yl)-benzoic acid are still being explored. Some potential future directions include further investigation of its potential as an anti-cancer agent, its potential to inhibit other enzymes, and its potential to be used in the synthesis of other novel compounds. Additionally, further research could be done to explore the biochemical and physiological effects of this molecule, as well as to develop new methods for synthesizing this molecule.
Synthesis Methods
2-Chloro-5-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid(2,5-dimethyl-pyrrol-1-yl)-benzoic acid can be synthesized via a multi-step process. The first step involves the conversion of 2-chlorobenzoic acid to the corresponding 2-chlorobenzamide. This is accomplished by reacting 2-chlorobenzoic acid with an amine, such as aniline, in the presence of an acid catalyst, such as sulfuric acid. The second step involves the conversion of the 2-chlorobenzamide to 2-Chloro-5-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid(2,5-dimethyl-pyrrol-1-yl)-benzoic acid. This is accomplished by reacting the 2-chlorobenzamide with 2,5-dimethyl-pyrrol-1-yl bromide in the presence of an acid catalyst, such as hydrochloric acid.
Scientific Research Applications
2-Chloro-5-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid(2,5-dimethyl-pyrrol-1-yl)-benzoic acid has been studied for its potential applications in drug discovery and development. It has been used in the synthesis of novel compounds that have been explored for their potential as anti-cancer agents, antiviral agents, and anti-inflammatory agents. Additionally, this molecule has been studied for its potential to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation.
properties
IUPAC Name |
2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-8-3-4-9(2)15(8)10-5-6-12(14)11(7-10)13(16)17/h3-7H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMKAGTWPRBWAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)Cl)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2,5-dimethyl-pyrrol-1-yl)-benzoic acid | |
CAS RN |
247225-32-7 |
Source
|
Record name | 2-chloro-5-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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